molecular formula C22H31ClN2O2 B10861700 Martinostat (hydrochloride)

Martinostat (hydrochloride)

Cat. No.: B10861700
M. Wt: 390.9 g/mol
InChI Key: MRSVJZJSPMLBEO-UHDJGPCESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Martinostat involves the following steps:

    Formation of the Adamantane Derivative: The adamantane derivative is synthesized by reacting adamantane with formaldehyde and dimethylamine.

    Coupling Reaction: The adamantane derivative is then coupled with a benzaldehyde derivative to form an intermediate.

    Hydroxamic Acid Formation: The intermediate undergoes a reaction with hydroxylamine to form the final product, Martinostat.

Industrial Production Methods: Industrial production of Martinostat follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

  • Use of high-purity reagents.
  • Controlled reaction temperatures and pressures.
  • Purification steps such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: Martinostat can undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions can occur at the benzaldehyde derivative stage during synthesis.

    Substitution: Substitution reactions are involved in the formation of the adamantane derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like formaldehyde and dimethylamine are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of Martinostat.

    Reduction: Reduced intermediates during synthesis.

    Substitution: Substituted adamantane derivatives.

Properties

Molecular Formula

C22H31ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide;hydrochloride

InChI

InChI=1S/C22H30N2O2.ClH/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22;/h2-7,18-20,26H,8-15H2,1H3,(H,23,25);1H/b7-6+;

InChI Key

MRSVJZJSPMLBEO-UHDJGPCESA-N

Isomeric SMILES

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl

Canonical SMILES

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

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